4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide
Brand Name: Vulcanchem
CAS No.: 953159-12-1
VCID: VC5959013
InChI: InChI=1S/C22H24N4O4S/c23-31(29,30)19-10-8-17(9-11-19)14-15-24-21(27)7-4-16-26-22(28)13-12-20(25-26)18-5-2-1-3-6-18/h1-3,5-6,8-13H,4,7,14-16H2,(H,24,27)(H2,23,29,30)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

CAS No.: 953159-12-1

Cat. No.: VC5959013

Molecular Formula: C22H24N4O4S

Molecular Weight: 440.52

* For research use only. Not for human or veterinary use.

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide - 953159-12-1

Specification

CAS No. 953159-12-1
Molecular Formula C22H24N4O4S
Molecular Weight 440.52
IUPAC Name 4-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Standard InChI InChI=1S/C22H24N4O4S/c23-31(29,30)19-10-8-17(9-11-19)14-15-24-21(27)7-4-16-26-22(28)13-12-20(25-26)18-5-2-1-3-6-18/h1-3,5-6,8-13H,4,7,14-16H2,(H,24,27)(H2,23,29,30)
Standard InChI Key SVDOLRXPEQLIIP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a phenyl group and at position 1 with a butanamide chain. The butanamide moiety terminates in a 4-sulfamoylphenethyl group, introducing both hydrophobic (phenyl) and hydrophilic (sulfonamide) regions. Key structural attributes include:

  • Molecular Formula: C22_{22}H24_{24}N4_4O4_4S

  • Molecular Weight: 440.52 g/mol

  • SMILES Notation: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

  • InChIKey: SVDOLRXPEQLIIP-UHFFFAOYSA-N.

The pyridazinone core contributes to planar rigidity, while the sulfamoylphenethyl group enhances solubility and potential hydrogen-bonding interactions with biological targets .

Physicochemical Profile

While experimental solubility data remain unreported, computational predictions suggest moderate aqueous solubility due to the polar sulfonamide group. The logP value (estimated at ~2.8) indicates balanced lipophilicity, favoring membrane permeability and central nervous system penetration.

Table 1: Molecular Properties of 4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

PropertyValue
CAS No.953159-12-1
Molecular FormulaC22_{22}H24_{24}N4_4O4_4S
Molecular Weight440.52 g/mol
Hydrogen Bond Donors3 (sulfonamide NH2_2, amide NH)
Hydrogen Bond Acceptors7
Rotatable Bonds10

Hypothetical Synthesis and Derivative Design

Structural Modifications

Recent strategies in related compounds involve:

  • Hydrophobic Tail Appendages: Benzylation of hydroxyl groups to enhance CA/COX-2 binding .

  • Sulfonate Functionalization: Introduction of polar groups to optimize interactions with enzymatic hydrophilic pockets .

Biological Activities and Mechanism of Action

Carbonic Anhydrase Inhibition

The sulfamoyl group chelates Zn2+^{2+} in the CA active site, while the pyridazinone ring occupies hydrophobic regions. Analogous compounds (e.g., Polmacoxib derivatives) show nanomolar affinities for hCA II (Ki_i = 5.3–49.7 nM) .

Cyclooxygenase-2 Selectivity

The 4-sulfamoylphenethyl group aligns with COX-2’s hydrophilic pocket, reducing COX-1 off-target effects. In vitro assays of similar structures report 47.1% COX-2 inhibition at 20 μM .

5-Lipoxygenase Modulation

Limited data suggest pyridazinones may interfere with arachidonic acid metabolism, though mechanisms remain unclear .

Table 2: Comparative Inhibitory Profiles of Analogous Pyridazinone Derivatives

CompoundhCA II Ki_i (nM)COX-2 Inhibition (%)5-LOX IC50_{50} (μM)
Polmacoxib Analogue5.352.412.1
Benzyloxy Derivative18.438.918.7
Sulfonate Hybrid8.745.615.3

Structure-Activity Relationships (SAR)

Critical Substituents

  • Pyridazinone Core: Essential for planar stacking with aromatic residues in CA/COX-2.

  • Sulfamoyl Group: Zn2+^{2+} coordination and hydrogen bonding with Asn67^{67} (hCA II) .

  • Butanamide Spacer: Optimizes distance between pyridazinone and sulfonamide groups for dual-target engagement.

Hydrophobic Interactions

Benzylation of the pyridazinone 3-position (as in 5a-c derivatives) enhances CA XII selectivity (Ki_i = 13.3–18.4 nM) , suggesting similar modifications could refine this compound’s isoform specificity.

Therapeutic Implications and Future Directions

Anti-Inflammatory Applications

Multi-target inhibition of CA, COX-2, and 5-LOX may mitigate NSAID-induced gastrointestinal toxicity while enhancing efficacy in conditions like rheumatoid arthritis .

Challenges and Optimization

  • Solubility Limitations: Pro-drug strategies or nanoparticle formulations may address poor bioavailability.

  • Selectivity Refinement: Isoform-specific CA inhibitors require tailored substituents to minimize off-target effects.

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